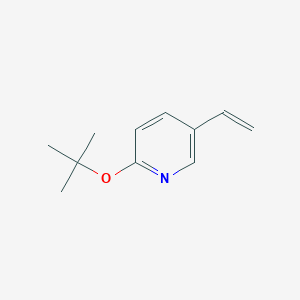
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI): is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a pyridine ring substituted with a 2-(1,1-dimethylethoxy) group and a 5-ethenyl group, imparts distinct chemical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure. The 2-(1,1-dimethylethoxy) group is introduced through an etherification reaction using appropriate reagents and conditions.
Ethenyl Group Introduction: The 5-ethenyl group is introduced via a vinylation reaction, which can be achieved using reagents such as vinyl halides or vinyl boronates under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-(1,1-dimethylethoxy) or 5-ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyridine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-(1,1-dimethylethoxy)-5-nitro-(9CI): This compound features a nitro group instead of an ethenyl group, leading to different chemical properties and reactivity.
Pyridine, 2-(1,1-dimethylethoxy)-5-methyl-(9CI): The presence of a methyl group instead of an ethenyl group results in variations in chemical behavior and applications.
Uniqueness
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is unique due to the presence of both the 2-(1,1-dimethylethoxy) and 5-ethenyl groups. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C11H15NO/c1-5-9-6-7-10(12-8-9)13-11(2,3)4/h5-8H,1H2,2-4H3 |
Clave InChI |
QOXPZRFVNCVWBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
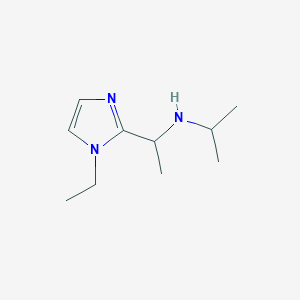
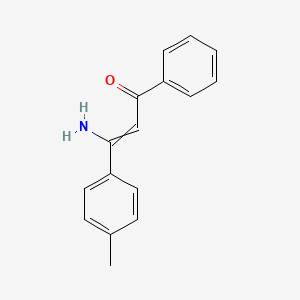
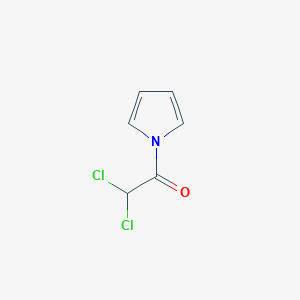

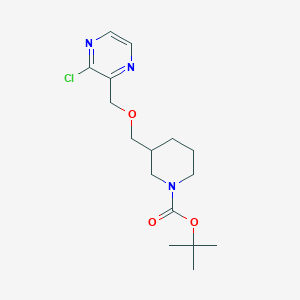
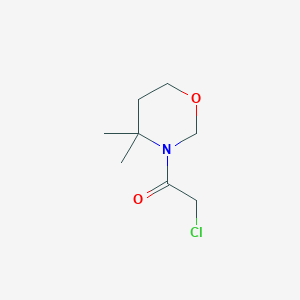
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)

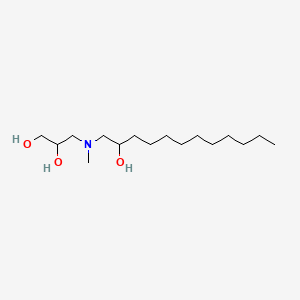
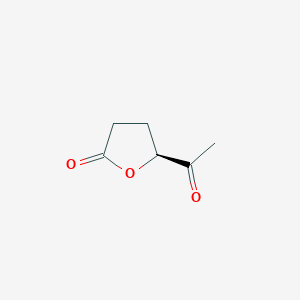
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)


